SCYLLATOXIN [Tyr2]-
Description
Contextualization of Peptide Toxins as Molecular Probes in Ion Channel Biology
Venoms from creatures like snakes, scorpions, spiders, and sea anemones are complex cocktails of bioactive peptides. nih.gov These peptides have evolved to target specific molecular components in their prey, often with remarkable potency and selectivity. nih.gov Ion channels, which are crucial for cellular signaling and excitability, are frequent targets of these venom peptides. nih.govfrontiersin.org This natural arsenal (B13267) has provided neuroscientists with a rich source of molecular probes to dissect the intricate functions of ion channels. nih.govresearchgate.net
Peptide toxins offer several advantages as research tools. Their high specificity allows for the targeting of particular ion channel subtypes, enabling researchers to isolate and study the function of a single type of channel in a complex biological system. biorxiv.org Furthermore, their high affinity means that they can be effective at very low concentrations, minimizing off-target effects. nih.gov The structural rigidity of many of these peptides, often maintained by disulfide bonds, provides a stable scaffold for interaction with their target channels. nih.gov
Historical Development and Significance of Scyllatoxin [Tyr2]- as a Research Tool
Scyllatoxin, also known as leiurotoxin I, is a 31-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. wikipedia.orgnih.gov It is a potent and specific blocker of small-conductance calcium-activated potassium (SK) channels. wikipedia.orgresearchgate.net These channels play a critical role in regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential. wikipedia.orgt3db.ca
The development of the synthetic analog, Scyllatoxin [Tyr2]-, was a significant advancement. In this analog, the phenylalanine at position 2 of the native scyllatoxin is replaced with a tyrosine residue. This substitution allows for radioiodination, creating a radiolabeled version of the toxin, ¹²⁵I-[Tyr2]scyllatoxin. nih.govresearchgate.netosti.gov This radiolabeling capability has been instrumental in characterizing the binding properties of scyllatoxin to its receptor on SK channels. nih.govresearchgate.netosti.gov
Early studies using ¹²⁵I-[Tyr2]scyllatoxin revealed a high-affinity binding site on neuronal membranes, with a dissociation constant (Kd) in the picomolar range. nih.govresearchgate.netnih.gov These studies also demonstrated that scyllatoxin and apamin (B550111), a toxin from bee venom that also blocks SK channels, likely share a common or overlapping binding site, despite their different chemical structures. nih.govresearchgate.netlatoxan.com
Overview of Current Research Trajectories Involving Scyllatoxin [Tyr2]-
The high specificity of Scyllatoxin [Tyr2]- for SK channels continues to make it a valuable tool in several areas of neuroscience research.
Probing the Structure and Function of SK Channels
Scyllatoxin [Tyr2]- is used to investigate the molecular architecture of SK channels. By studying the binding of this toxin, researchers can gain insights into the external vestibule of the channel pore, which is the site of interaction. researchgate.netnih.gov Structure-activity relationship studies, involving chemical modifications of scyllatoxin, have identified key amino acid residues, such as Arg6 and Arg13, that are crucial for its binding and functional effects. wikipedia.orgnih.gov
Interactive Data Table: Key Amino Acid Residues of Scyllatoxin in Channel Binding
| Amino Acid Residue | Position | Importance for Binding | Importance for Functional Effect |
| Arginine | 6 | Essential | Essential |
| Arginine | 13 | Essential | Essential |
| Histidine | 31 | Important | Important |
Investigating Neuronal Excitability and Synaptic Plasticity
Because SK channels are key regulators of neuronal firing patterns, Scyllatoxin [Tyr2]- is used to explore their role in neuronal excitability and synaptic plasticity. illinois.eduhellobio.com By blocking SK channels with scyllatoxin, researchers can observe the resulting changes in neuronal activity, such as an increase in excitability and a reduction in the afterhyperpolarization. This allows for a better understanding of how SK channels contribute to processes like learning and memory, which are fundamentally linked to synaptic plasticity. pitt.eduarxiv.org
As a Scaffold for Novel Therapeutic Design
The stable and specific nature of scyllatoxin has made it an attractive scaffold for the design of new therapeutic agents. For instance, researchers have engineered scyllatoxin-based peptides to target other molecules, such as the HIV envelope glycoprotein (B1211001) gp120, with the aim of developing novel antiviral therapies. nih.gov This involves modifying the scyllatoxin structure to present a new binding surface while retaining its stable fold. nih.govnih.gov
Interactive Data Table: Research Applications of Scyllatoxin [Tyr2]-
| Research Area | Specific Application | Key Findings |
| Ion Channel Structure | Mapping the binding site on SK channels | Identified key residues (Arg6, Arg13) for interaction. |
| Neuronal Excitability | Studying the role of SK channels in afterhyperpolarization | Blockade of SK channels increases neuronal excitability. |
| Synaptic Plasticity | Investigating the contribution of SK channels to learning and memory | SK channels are involved in modulating synaptic strength. |
| Therapeutic Development | Scaffold for designing HIV inhibitors | Engineered peptides show binding to HIV gp120. |
Properties
Molecular Formula |
C20H15NO8S |
|---|---|
Molecular Weight |
3,447 Da |
Purity |
95% |
Origin of Product |
United States |
Synthetic and Recombinant Production Methodologies of Scyllatoxin Tyr2 and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies for Scyllatoxin [Tyr2]-
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing synthetic peptides like Scyllatoxin [Tyr2]- and its derivatives. semanticscholar.orgbachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com The use of protecting groups for the amino acid side chains and the temporary Nα-protecting group is crucial for directing the sequence-specific assembly. beilstein-journals.org
For the synthesis of Scyllatoxin-based peptides, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed. nih.gov The process begins with the attachment of the C-terminal amino acid to a suitable resin. The synthesis then proceeds through cycles of Nα-Fmoc deprotection, typically using a piperidine (B6355638) solution, followed by the coupling of the next Fmoc-protected amino acid. nih.gov
Key reagents and conditions in the SPPS of Scyllatoxin analogues include:
Resins: ChemMatrix resins are often used as the solid support. nih.gov The choice of resin and linker can influence the C-terminal modification of the final peptide. beilstein-journals.org
Coupling Reagents: To facilitate the formation of the peptide bond, activating agents are used. Common choices include N,N'-diisopropylcarbodiimide (DIC) in conjunction with additives like OxymaPure to minimize side reactions and racemization. beilstein-journals.orgnih.gov
Protecting Groups: Acid-labile protecting groups are used for the side chains of amino acids. For cysteine residues, which are critical for the formation of disulfide bridges in Scyllatoxin, protecting groups like trityl (Trt) and acetamidomethyl (Acm) are utilized to allow for selective disulfide bond formation. researchgate.net
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin and the side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA), along with scavengers such as water, phenol (B47542), and triisopropylsilane (B1312306) (TIPS) to prevent side reactions. holublab.com
Following cleavage, the crude peptide is precipitated, purified by methods like reversed-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. holublab.com The correct formation of the three disulfide bonds in Scyllatoxin is a critical step that significantly influences its biological activity. wikipedia.org This can be achieved through various oxidation strategies, including air oxidation or the use of specific redox systems like glutathione. researchgate.net
Table 1: Key Components and Reagents in SPPS of Scyllatoxin [Tyr2]-
| Component | Example | Purpose |
| Solid Support | ChemMatrix Resin | Insoluble support for peptide assembly. |
| Nα-Protecting Group | Fmoc | Temporarily protects the N-terminus of the amino acid. |
| Coupling Reagent | DIC/OxymaPure | Activates the carboxylic acid for peptide bond formation. |
| Side-Chain Protecting Groups | Trt, Acm (for Cysteine) | Prevents side reactions at the amino acid side chains. |
| Cleavage Reagent | TFA Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Purification Method | RP-HPLC | Separates the desired peptide from impurities. |
Recombinant Expression Systems and Purification Protocols for Scyllatoxin Variants
Recombinant DNA technology offers an alternative and often more scalable approach for producing Scyllatoxin and its variants. This method involves expressing the gene encoding the desired peptide in a host organism, typically Escherichia coli. sigmaaldrich.comresearchgate.net
The general workflow for recombinant production includes:
Gene Design and Cloning: A synthetic gene encoding the Scyllatoxin variant is designed, often with codon optimization for the chosen expression host to enhance protein yield. researchgate.net This gene is then cloned into an expression vector, which may include features like a purification tag (e.g., a polyhistidine-tag) and a protease cleavage site to facilitate purification. nih.gov
Expression: The recombinant plasmid is transformed into a suitable E. coli strain, such as BL21(DE3). holublab.comresearchgate.net Protein expression is induced, for instance, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). holublab.com In some cases, co-expression with genes for rare tRNAs can improve the production of proteins containing codons that are infrequently used by E. coli. researchgate.net
Purification: After expression, the bacterial cells are harvested and lysed. If the recombinant protein is expressed with a His-tag, it can be purified from the cell lysate using immobilized metal affinity chromatography (IMAC), such as a Ni2+-chelating column. researchgate.net The fusion tag can then be removed by a specific protease, like TEV protease or enterokinase. researchgate.net
Refolding and Oxidation: Scyllatoxin contains three disulfide bonds that are crucial for its proper three-dimensional structure and function. wikipedia.org When expressed in the reducing environment of the E. coli cytoplasm, the protein often accumulates in inclusion bodies in an unfolded state. nih.gov Therefore, a refolding step is necessary. This typically involves solubilizing the protein from inclusion bodies and then allowing it to fold under controlled conditions that promote the correct formation of disulfide bonds. This can be achieved through dialysis or dilution into a refolding buffer, sometimes containing redox shuttles like a mixture of reduced and oxidized glutathione. researchgate.net
Final Purification: The refolded and correctly oxidized peptide is then further purified to homogeneity using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net The final product's purity and identity are confirmed by analytical HPLC and mass spectrometry. holublab.com
Recombinant expression has been successfully used to produce various Scyllatoxin analogues, including those designed for specific applications like studying protein-protein interactions. researchgate.net
Table 2: Comparison of Production Methods
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Recombinant Expression |
| Principle | Stepwise chemical addition of amino acids on a solid support. | Biological synthesis of the peptide by a host organism. |
| Scalability | Generally lower for long peptides. | Can be highly scalable. |
| Incorporation of Non-natural Amino Acids | Relatively straightforward. | More complex, may require specialized techniques. |
| Post-translational Modifications | Can be incorporated chemically. | Dependent on the host system's capabilities. |
| Disulfide Bond Formation | Achieved through chemical oxidation steps. | Requires a refolding and oxidation process. |
| Purity | High purity can be achieved after cleavage and HPLC. | Requires extensive purification to remove host cell proteins. |
Site-Specific Labeling Techniques for Radioligand and Fluorescent Probes (e.g., [125I]-Tyr2 incorporation)
The ability to label Scyllatoxin [Tyr2]- with radioactive isotopes or fluorescent molecules is crucial for its use as a probe in receptor binding and localization studies. researchgate.netnih.gov The introduction of a tyrosine residue in the [Tyr2] analogue provides a convenient site for such modifications.
Radioligand Labeling
The most common radiolabeling strategy for Scyllatoxin [Tyr2]- involves the incorporation of Iodine-125 (¹²⁵I) onto the tyrosine residue. researchgate.netnih.gov This is typically achieved through an electrophilic iodination reaction.
Method: The IODO-GEN method is frequently used for this purpose. nih.gov It involves the use of 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (IODO-GEN) coated onto the reaction vessel, which oxidizes Na¹²⁵I to an electrophilic iodine species that then reacts with the phenol ring of the tyrosine residue.
High Specific Activity: This method allows for the production of monoiodinated [¹²⁵I]-Tyr2-Scyllatoxin with very high specific radioactivity, on the order of 2000 Ci/mmol. researchgate.netnih.gov This high specific activity is essential for detecting the low concentrations of Scyllatoxin binding sites found in biological tissues. nih.gov
Application: The resulting radioligand, ¹²⁵I-[Tyr2]scyllatoxin, has been instrumental in characterizing the pharmacological properties of Scyllatoxin receptors, including their affinity (Kd values in the picomolar range) and density in various tissues. researchgate.netnih.gov These radioligand binding assays are sensitive and robust, allowing for the detailed study of ligand-receptor interactions. nih.gov
Fluorescent Probes
In addition to radiolabeling, Scyllatoxin analogues can be tagged with fluorescent probes for use in fluorescence microscopy and other imaging techniques.
Labeling Strategy: Fluorescent dyes can be conjugated to the peptide, often at the N-terminus or at the side chain of a specific amino acid like lysine (B10760008). nih.gov The choice of fluorescent probe depends on the desired spectral properties and the experimental setup. thermofisher.comtcichemicals.com
Site-Specific Labeling: To ensure that the fluorescent tag does not interfere with the biological activity of the toxin, site-specific labeling is often preferred. This can be achieved by introducing a unique reactive group into the peptide sequence or by utilizing the reactivity of specific amino acid side chains. Cysteine residues, for example, can be targeted for labeling using maleimide-functionalized dyes. rsc.org
Applications: Fluorescently labeled Scyllatoxin can be used to visualize the distribution of SK channels on the surface of cells or in tissue sections. This provides a powerful tool for studying the subcellular localization and dynamics of these ion channels.
The development of these labeling techniques has significantly expanded the utility of Scyllatoxin [Tyr2]- as a molecular probe in pharmacology and neurobiology.
Advanced Chemical Modification Approaches for Functionalized Scyllatoxin [Tyr2]- Derivatives
Beyond simple labeling, advanced chemical modifications are employed to create functionalized Scyllatoxin [Tyr2]- derivatives with novel properties or for specific applications. These modifications can enhance stability, alter binding affinity, or introduce new functionalities.
Peptide Backbone Cyclization: To improve the in vivo stability and half-life of peptide-based therapeutics, the peptide backbone can be cyclized. nih.gov This conformational constraint can also enhance binding affinity and selectivity.
Incorporation of Non-natural Amino Acids: SPPS allows for the incorporation of non-natural amino acids into the Scyllatoxin sequence. researchgate.net This can be used to probe structure-activity relationships, improve proteolytic resistance, or introduce unique chemical handles for subsequent modifications. For instance, replacing a part of the peptide with a rigid organic molecule, like a dibenzofuran-based β-turn mimic, can be used to study the importance of specific structural motifs for the toxin's activity. researchgate.net
Bioconjugation: Scyllatoxin can be conjugated to other molecules, such as biotin, to facilitate its detection or purification. nih.gov For example, biotinylated Scyllatoxin can be used in conjunction with avidin- or streptavidin-based detection systems.
Chimeric Peptides: The Scyllatoxin scaffold can be used as a template to create chimeric peptides with new functions. By replacing or adding specific domains, it is possible to design molecules that target different receptors or have altered pharmacological profiles. For example, Scyllatoxin-based molecules have been designed to mimic the BH3 domain of pro-apoptotic BCL2 proteins to study protein-protein interactions. researchgate.net
Maleimide Derivatives: Maleimide derivatives are versatile reagents for the chemical modification of proteins and peptides, typically targeting the thiol group of cysteine residues. chemrxiv.org This chemistry can be used to attach a wide range of functionalities to Scyllatoxin, including drugs, imaging agents, and other probes.
These advanced chemical modification strategies highlight the versatility of the Scyllatoxin scaffold and provide a powerful toolbox for developing novel research tools and potential therapeutic agents.
High Resolution Structural Analysis and Conformational Dynamics of Scyllatoxin and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in determining the three-dimensional solution structure of scyllatoxin and its analogs. nih.govhyphadiscovery.com Early studies using homonuclear proton NMR methods at 500 MHz provided the first detailed structural insights into scyllatoxin. nih.govrcsb.org Through the use of two-dimensional NMR techniques, nearly complete sequence-specific assignments of backbone and side-chain proton resonances were achieved. nih.gov
The determination of the three-dimensional structure of scyllatoxin involved the use of computational programs like DIANA, which utilized distance constraints obtained from two-dimensional nuclear Overhauser effect spectroscopy (NOESY) and torsional constraints from vicinal coupling constants. nih.govrcsb.org A key aspect of the NMR analysis was the unequivocal assignment of the three disulfide bridges (Cys3-Cys21, Cys8-Cys26, and Cys12-Cys28) based solely on the NMR data through statistical analysis of preliminary structures, without prior knowledge of the pairing pattern. wikipedia.orgnih.govrcsb.org The final structures were determined with high resolution, using a significant number of upper distance constraints and stereospecific assignments. nih.gov
The synthesis of the [Tyr2]leiurotoxin I analog, where the phenylalanine at position 2 is replaced by tyrosine, has been instrumental for radiolabeling studies to characterize its binding sites. nih.govucl.ac.uk
Table 1: NMR Structural Elements of Scyllatoxin
| Structural Element | Residue Range | Key Features |
|---|---|---|
| α-helix | Leu5 - Ser14 | Spans 2.5 turns. nih.gov |
| Antiparallel β-sheet | Leu18 - Val29 | Contains a tight turn at Gly23-Asp24 and exhibits a right-handed twist. nih.govrcsb.org |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Applications in Toxin-Channel Complexes
While NMR provides detailed information about the solution structure of toxins, X-ray crystallography and cryo-electron microscopy (Cryo-EM) are powerful techniques for determining the high-resolution structure of toxin-channel complexes. crelux.comnih.govevotec.com These methods offer a static snapshot of the interaction, revealing the precise orientation of the toxin within the channel's pore. elifesciences.org
The crystal structure of the related scorpion toxin, charybdotoxin (B568394) (CTX), in complex with a voltage-gated potassium (Kv) channel has provided a "lock and key" model for toxin binding. elifesciences.org This study showed that the toxin fits into the entrance of the channel without inducing significant conformational changes in the channel itself. elifesciences.org Such structural insights are invaluable for understanding the molecular basis of channel blockade.
Although a specific crystal structure of a scyllatoxin [Tyr2]-channel complex is not detailed in the provided search results, the principles derived from studies of other scorpion toxins are highly relevant. mdpi.com The use of X-ray crystallography and, more recently, cryo-EM, has been instrumental in visualizing the binding interfaces of toxins with their target channels, including Kv1.2 and KCa2.2 channels. biorxiv.orgresearchgate.netresearchgate.net These techniques have confirmed that scorpion toxins typically bind to the extracellular pore vestibule of potassium channels. mdpi.comsemanticscholar.org
Cryo-EM, in particular, has emerged as a powerful tool for studying the structure of membrane proteins like ion channels in near-native states. biorxiv.org Recent cryo-EM structures of the KCa2.2 (SK) channel provide a template for understanding how scyllatoxin, a specific blocker of these channels, might interact with its target. researchgate.net These high-resolution structures reveal details of the channel's outer vestibule, which is the binding site for toxins like scyllatoxin.
Computational Approaches for Modeling Scyllatoxin [Tyr2]- Conformation and Flexibility
Computational methods, particularly molecular dynamics (MD) simulations, are increasingly used to investigate the conformation, flexibility, and binding thermodynamics of scyllatoxin and its analogs. nih.govmdpi.com These simulations provide a dynamic view of the molecule, complementing the static pictures obtained from NMR and crystallography. mdpi.com
MD simulations have been employed to study the interaction between scorpion toxins and Kv1.2 channels, identifying key interacting residues and the forces that mediate these interactions, such as hydrophobic patches, hydrogen bonds, and salt bridges. mdpi.com These computational studies often start with an experimentally determined structure, like the one obtained from NMR, and then simulate its behavior over time in a solvated environment. mdpi.com
For scyllatoxin-based mimetics, molecular modeling has been used to design and analyze structural variants. holublab.com By grafting amino acids from other proteins onto the scyllatoxin scaffold, researchers can create new molecules with altered binding properties. holublab.com For instance, models of scyllatoxin-Bax proteins in complex with Bcl-2 have been generated to understand how these mimetics might bind to their targets. holublab.com These models are often based on aligning the scyllatoxin structure (e.g., PDB ID: 1SCY) with known complex structures. holublab.com
MD simulations can also provide insights into the flexibility of scyllatoxin. Studies on scyllatoxin-based BH3 domain mimetics have shown that greater flexibility can correlate with more effective inhibition of target proteins. holublab.com This highlights the importance of conformational dynamics in molecular recognition.
Investigations into Disulfide Bond Topology and Structural Stability of Scyllatoxin [Tyr2]-
The three disulfide bridges in scyllatoxin (Cys3-Cys21, Cys8-Cys26, and Cys12-C28) are crucial for its structural stability and folded architecture. holublab.comholublab.comcreative-proteomics.commetwarebio.com These covalent cross-links significantly contribute to the stability of the protein's tertiary structure, holding the α-helix and β-sheet together. nih.govcreative-proteomics.com
Research into scyllatoxin-based mimetics has involved systematically removing and repositioning these disulfide bonds to probe their role in folding and activity. holublab.comholublab.com Surprisingly, scyllatoxin-based BH3 domain mimetics with all three disulfide bonds intact did not bind to the Bcl-2 protein in vitro. holublab.com However, removing all three disulfides rescued the binding affinity, suggesting that an "induced-fit" mechanism, requiring some flexibility, is necessary for this particular interaction. holublab.com
Further studies have explored variants with one or two disulfide linkages. holublab.comholublab.com It was found that the position of a single disulfide bond significantly influences the ability of the scyllatoxin-Bax proteins to fold and target Bcl-2. holublab.com For example, placing the disulfide near the middle or C-terminus of the BH3 domain resulted in favorable binding. holublab.com Even with two disulfide bonds, the position significantly impacts binding affinity. holublab.com These findings indicate that the disulfide bond topology can be finely tuned to modulate the flexibility and activity of scyllatoxin-based molecules. researchgate.net
The process of protein unfolding and refolding is also influenced by disulfide bonds. mdpi.comrieflab.de The stability endowed by these bonds helps the protein maintain its correct fold under various conditions. metwarebio.com The synthesis of scyllatoxin analogs with different disulfide patterns is a key strategy for studying the relationship between structure, stability, and function. researchgate.net Circular dichroism (CD) spectroscopy is a common technique used to assess the secondary structure and folding of these analogs. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Scyllatoxin |
| Scyllatoxin [Tyr2]- |
| Leiurotoxin I |
| Apamin (B550111) |
| Charybdotoxin (CTX) |
| P05 |
| Margatoxin |
| Agitoxin-2 |
| OsK-1 |
| Mesomartoxin |
| Bax BH3 |
| Bcl-2 |
| [Abu3,21]Lei-NH2 |
| [Abu8,26]Lei-NH2 |
| [Abu12,28]-Lei-NH2 |
| α-Dendrotoxin |
| BeKm-1 |
| Shk |
| Toxin III of Leiurus quinquestriatus quinquestriatus (Lqq III) |
| Iberiotoxin |
| Kaliotoxin |
| Inavolisib |
| Imidacloprid |
| Glutathione |
Molecular Mechanisms of Action and Specificity at Ion Channel Targets
Electrophysiological Characterization of Scyllatoxin [Tyr2]- Interactions with Small Conductance Calcium-Activated Potassium (SK) Channels
Electrophysiological studies, particularly using the patch-clamp technique, have been instrumental in characterizing the functional effects of Scyllatoxin [Tyr2]- on SK channels. These studies have demonstrated that Scyllatoxin [Tyr2]- potently blocks SK channel currents. researchgate.netnih.gov The toxin is known to inhibit all three subtypes of SK channels (SK1, SK2, and SK3). nih.gov
The interaction of Scyllatoxin [Tyr2]- with SK channels is characterized by a physical occlusion of the channel pore. wikipedia.org This blockage prevents the flow of potassium ions, thereby altering cellular excitability. Like the related bee venom toxin apamin (B550111), Scyllatoxin [Tyr2]- is thought to bind to the outer vestibule of the SK channel. nih.gov
Quantitative Ligand Binding Assays for Receptor Affinity (Kd) and Capacity (Bmax) Determination
Quantitative ligand binding assays, often employing radiolabeled Scyllatoxin [Tyr2]-, have been crucial for determining the toxin's affinity (Kd) and the density of its binding sites (Bmax) on target channels. These assays provide a quantitative measure of the strength and number of interactions between the toxin and the channel. wuxiapptec.comwuxiapptec.comcontractlaboratory.com
Early studies using radiolabeled [Tyr2]scyllatoxin on rat brain synaptic membranes revealed a very high affinity, with a dissociation constant (Kd) of approximately 80 pM. researchgate.netnih.gov In membranes from the human neuroblastoma cell line NB-OK 1, the Kd for scyllatoxin was determined to be 60 pM, with a low Bmax of 3.8 fmol/mg membrane protein. nih.gov These assays have also been instrumental in demonstrating the competitive nature of binding between scyllatoxin and apamin, suggesting they share a common or overlapping binding site. researchgate.netnih.gov
| Preparation | Ligand | Kd (pM) | Bmax (fmol/mg protein) | Reference |
|---|---|---|---|---|
| Rat Brain Synaptic Membranes | 125I-[Tyr2]leiurotoxin I | 80 | Not Reported | nih.gov |
| Human Neuroblastoma NB-OK 1 Cell Membranes | 125I-[Tyr2]scyllatoxin | 60 | 3.8 | nih.gov |
Allosteric Modulation and Conformational Coupling in Toxin-Channel Interactions
The interaction between Scyllatoxin [Tyr2]- and SK channels involves more than a simple pore-blocking mechanism. Evidence suggests the presence of allosteric modulation and conformational coupling. The binding of the toxin can be influenced by the conformational state of the channel. For instance, the ability of some toxins to discriminate between the activated and inactivated states of a channel suggests that the process of inactivation is accompanied by a conformational change in the outer vestibule where the toxin binds. nih.gov
Furthermore, the binding of Scyllatoxin [Tyr2]- is affected by the presence of certain ions. For example, potassium ions have been shown to increase toxin binding at low concentrations while having the opposite effect at higher concentrations. nih.gov This suggests that ion binding within the channel pore can allosterically influence the toxin's binding site on the external surface. Negative allosteric modulators of SK channels, such as NS8593, act by decreasing the channel's affinity for calcium, thereby reducing its activation, without directly competing with pore blockers like apamin or scyllatoxin. nih.govecrjournal.com
Identification and Characterization of Toxin Binding Epitopes on Ion Channel Subunits
The binding site for Scyllatoxin [Tyr2]- on SK channels is located on the extracellular side of the channel, in the region of the pore-forming loop. researchgate.net Structure-function relationship studies, involving chemical modifications of the toxin, have identified key amino acid residues that are crucial for its binding and activity.
Specifically, two arginine residues, Arg6 and Arg13, have been shown to be essential for both binding to the SK channel protein and for the toxin's functional effect. nih.gov Histidine 31 (His31) is also important for binding activity. nih.gov While chemical modification of lysine (B10760008) residues or Glutamate 27 (Glu27) does not significantly affect toxin binding, it drastically reduces its biological potency. nih.gov These findings indicate that distinct parts of the toxin molecule are responsible for initial binding and subsequent channel modulation. The development of radiolabeled Scyllatoxin [Tyr2]- has been instrumental in the autoradiographic investigation of these binding sites in brain sections. nih.govmdpi.com
Comparative Analysis of Scyllatoxin [Tyr2]- Selectivity Across SK Channel Subtypes and Other Ion Channels
Scyllatoxin [Tyr2]- exhibits a degree of selectivity among the different subtypes of SK channels. While it blocks all three subtypes (SK1, SK2, and SK3), its potency can vary. nih.gov Electrophysiological studies on stably expressed human SK1 (hSK1) and rat SK2 (rSK2) channels revealed that scyllatoxin blocked hSK1 with an IC50 value of 80 nM and rSK2 with a much higher affinity, showing an IC50 value of 287 pM. researchgate.net This indicates a significant preference for the SK2 subtype.
Compared to other toxins, Scyllatoxin [Tyr2]- shows a different selectivity profile. For instance, tamapin, another scorpion toxin, displays even greater selectivity for SK2 over SK1 and SK3 channels. smartox-biotech.comresearchgate.net In contrast to its high affinity for SK channels, Scyllatoxin [Tyr2]- does not show significant effects on other types of ion channels, such as large-conductance Ca2+-activated K+ (BK) channels or various voltage-gated ion channels. nih.gov This selectivity makes it a valuable pharmacological tool for isolating and studying the function of SK channels. researchgate.net
| Channel Subtype | Scyllatoxin [Tyr2]- IC50 | Reference |
|---|---|---|
| hSK1 | 80 nM | researchgate.net |
| rSK2 | 287 pM | researchgate.net |
Structure Activity Relationship Sar Studies and Rational Design of Scyllatoxin Tyr2 Analogues
Targeted Amino Acid Substitutions and Mutagenesis for Probing Functional Domains
The functional significance of specific amino acid residues in the scyllatoxin sequence has been elucidated through targeted substitutions and chemical modifications. nih.gov The introduction of a tyrosine residue at position 2, creating the [Tyr2]scyllatoxin analogue, was a crucial modification. researchgate.netosti.govnih.gov This substitution provided a site for radioiodination, enabling high specific radioactivity labeling (¹²⁵I-[Tyr2]scyllatoxin) for detailed receptor binding and characterization studies without abolishing its biological activity. researchgate.netnih.gov
Further investigations have focused on identifying the key residues that form the toxin's active site. Chemical modification studies have revealed that the two arginine residues, Arg6 and Arg13, are absolutely essential for both the binding of the toxin to the SK channel protein and its subsequent functional effect. nih.govresearchgate.net Any alteration to these residues leads to a near-complete loss of activity, highlighting their critical role in the toxin-receptor interaction.
In addition to the crucial arginine pair, other residues have been identified as important for modulating the toxin's function. Histidine at position 31 (His31) has been shown to be important for both binding affinity and the toxin's ability to induce contractions in guinea pig taenia coli. nih.govresearchgate.net Interestingly, while iodination of His31 significantly reduces the toxin's activity, it does not completely eliminate it. nih.gov In contrast, chemical modification of the lysine (B10760008) residues or glutamic acid at position 27 (Glu27) does not have a major impact on the toxin's binding to its receptor but does cause a drastic reduction in its potency regarding muscle contraction. nih.govresearchgate.net
To probe the structural importance of the toxin's three disulfide bridges (Cys3-Cys21, Cys8-Cys26, and Cys12-Cys28), analogues were synthesized where each pair of cysteine residues was replaced by two α-aminobutyrate (Abu) residues. researchgate.net This approach allowed for the creation of analogues lacking one specific disulfide bond, providing insight into their individual contributions to the toxin's structure and function. researchgate.net
Synthetic Analogues and Their Pharmacological Profiling
The total chemical synthesis of scyllatoxin and its analogues has been instrumental in their pharmacological characterization. osti.govnih.gov The synthetic [Tyr2]scyllatoxin analogue, in its radioiodinated form (¹²⁵I-[Tyr2]scyllatoxin), was used to characterize its binding sites on rat brain synaptosomes, revealing a very high affinity with a dissociation constant (Kd) of 80 pM. researchgate.netnih.gov These binding sites were found to be associated with polypeptides of 27 and 57 kDa. researchgate.netnih.gov
The pharmacological profiles of synthetic analogues lacking one of the three disulfide bridges have provided significant insights into the toxin's structural requirements. researchgate.net The analogues were tested for their ability to compete with [¹²⁵I]apamin for binding to rat brain synaptosomes and for their in vivo neurotoxicity in mice. researchgate.net The results are summarized in the table below.
| Analogue | Disulfide Bridge Replaced | Relative Binding Activity (%) | Relative Neurotoxicity (%) | Conformation (vs. Native Toxin) |
| [Abu3,21]Lei-NH₂ | Cys3-Cys21 | 100 | 100 | Similar |
| [Abu8,26]Lei-NH₂ | Cys8-Cys26 | < 2 | < 2 | Different |
| [Abu12,28]Lei-NH₂ | Cys12-Cys28 | < 2 | < 2 | Different |
The analogue [Abu3,21]Lei-NH₂, which lacks the Cys3-Cys21 bridge, retained full binding and neurotoxic activity, and its conformation, as determined by circular dichroism spectroscopy, was very similar to that of the native toxin. researchgate.net Conversely, the analogues lacking either the Cys8-Cys26 or Cys12-Cys28 bridges ([Abu8,26]Lei-NH₂ and [Abu12,28]Lei-NH₂, respectively) showed only residual activity (<2% of the native toxin). researchgate.net This demonstrates that the Cys3-Cys21 disulfide bond is not essential for the toxin's activity, whereas the other two bridges are critical for maintaining the correct three-dimensional structure required for receptor interaction. researchgate.net
Impact of Specific Residues (e.g., Arg6, Arg13, His31) on Binding and Functional Activity
The functional importance of specific amino acid residues in scyllatoxin has been precisely mapped through chemical modification studies. nih.gov These experiments underscore a separation of roles for different residues, distinguishing between those essential for binding and those that modulate functional potency.
The positively charged residues Arg6 and Arg13 are considered the cornerstones of scyllatoxin's interaction with the SK channel. nih.govresearchgate.net Their modification results in a complete loss of both binding affinity and biological effect, indicating they are indispensable components of the pharmacophore. nih.gov These residues likely form key electrostatic interactions with negatively charged residues in the pore or vestibule of the SK channel.
His31 , located at the C-terminus, also plays a significant role. It is important for maintaining high binding affinity and for the toxin's functional effect on taenia coli muscle contraction. nih.govresearchgate.net However, its role is not as critical as that of the arginine pair, as modification (iodination) reduces but does not abolish activity. nih.gov
In contrast, other residues appear to be involved in downstream functional effects rather than initial receptor binding. Chemical modification of lysine residues or Glu27 does not significantly affect the toxin's ability to bind to the channel protein. nih.gov However, these modifications lead to a dramatic decrease in the toxin's potency to induce muscle contraction, suggesting these residues may be involved in conformational changes required for channel gating after the initial binding event. nih.gov
The following table summarizes the impact of modifying key residues on scyllatoxin's activity.
| Modified Residue(s) | Impact on Binding Affinity | Impact on Functional Activity (Taenia Coli Contraction) |
| Arg6 | Essential; modification abolishes binding. nih.govresearchgate.net | Essential; modification abolishes activity. nih.govresearchgate.net |
| Arg13 | Essential; modification abolishes binding. nih.govresearchgate.net | Essential; modification abolishes activity. nih.govresearchgate.net |
| His31 | Important; modification reduces binding. nih.govresearchgate.net | Important; modification drastically decreases potency. nih.govresearchgate.net |
| Lysine Residues | Not significantly altered. nih.gov | Drastically decreased potency. nih.gov |
| Glu27 | Not significantly altered. nih.gov | Drastically decreased potency. nih.gov |
Computational Predictions and Experimental Validation of SAR Data
The integration of computational modeling with experimental data provides a powerful approach to understanding the structure-activity relationships of neurotoxins like scyllatoxin. While specific computational docking studies for the [Tyr2]scyllatoxin variant are not extensively detailed in the provided results, the principles of this approach are well-established. mdpi.comnih.gov Computational methods, such as molecular dynamics simulations and protein docking, are used to build three-dimensional models of the toxin and its interaction with the target channel. mdpi.com
These predictive models can then be validated and refined through experimental work. For instance, the experimental findings from amino acid substitution and chemical modification studies serve as crucial validation points for any computational model. A successful model must be able to explain why the modification of Arg6 and Arg13 abolishes activity, while changes to lysine residues only affect functional potency. nih.gov
The study of disulfide-deficient analogues provides a clear example of this synergy. researchgate.net Structural models were constructed for the [Abu3,21]Lei-NH₂, [Abu8,26]Lei-NH₂, and [Abu12,28]Lei-NH₂ analogues based on their determined disulfide pairing. researchgate.net The models for [Abu8,26]Lei-NH₂ and [Abu12,28]Lei-NH₂ showed significant conformational differences compared to the native toxin, which correlated perfectly with their lack of pharmacological activity. researchgate.net In contrast, the model for the fully active [Abu3,21]Lei-NH₂ analogue showed a conformation closely related to that of native scyllatoxin. researchgate.net This agreement between the computational/structural models and the experimental pharmacological data provides strong validation for the predicted structural importance of the Cys8-Cys26 and Cys12-Cys28 bridges. researchgate.net
Applications of Scyllatoxin Tyr2 As a Research Probe in Neurobiology and Pharmacology
Radiolabelled Binding Studies for Receptor Localization and Distribution in Neural Tissues
The development of radiolabeled Scyllatoxin [Tyr2]- has been pivotal for mapping the distribution of SK channels in the nervous system. The introduction of a tyrosine residue enables mono-iodination with isotopes like ¹²⁵I, creating a high-specific-activity radioligand, ¹²⁵I-[Tyr2]Scyllatoxin. researchgate.netnih.govosti.gov This has facilitated detailed receptor characterization and localization studies. researchgate.netnih.govosti.gov
Quantitative autoradiographic analysis using ¹²⁵I-[Tyr2]Scyllatoxin has revealed the distribution of its binding sites throughout the brain. nih.gov These studies have demonstrated a co-localization of scyllatoxin and apamin (B550111) (another SK channel blocker) binding sites, confirming their association with Ca²⁺-activated K⁺ channels. researchgate.netnih.gov Research has identified high-affinity binding sites for ¹²⁵I-[Tyr2]Scyllatoxin in various neural tissues, including rat brain synaptosomes and the human neuroblastoma cell line NB-OK 1. researchgate.netnih.gov
Binding studies have shown that ¹²⁵I-[Tyr2]Scyllatoxin binds to a single class of high-affinity receptors on NB-OK 1 cell membranes with a dissociation constant (Kd) of 60 pM. nih.gov In rat brain synaptosomes, the Kd for ¹²⁵I-[Tyr2]Scyllatoxin binding sites was determined to be 80 pM. researchgate.netnih.govosti.gov These binding characteristics are influenced by various ions. For instance, low concentrations of K⁺ enhance toxin binding, while higher concentrations have an inhibitory effect. nih.gov Conversely, Ca²⁺, guanidinium, and Na⁺ ions only exhibit inhibitory effects on binding. nih.gov
| Tissue/Cell Line | Radioligand | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| Human Neuroblastoma NB-OK 1 | ¹²⁵I-[Tyr2]Scyllatoxin | 60 pM | 3.8 fmol/mg protein | nih.gov |
| Rat Brain Synaptosomes | ¹²⁵I-[Tyr2]Scyllatoxin | 80 pM | Not Specified | researchgate.netnih.govosti.gov |
Use in High-Throughput Screening (HTS) Assays for Modulators of SK Channels
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for their effects on a specific biological target. bmglabtech.comwikipedia.org The development of robust and reliable HTS assays is crucial for identifying novel modulators of ion channels, including SK channels. nih.govresearchgate.net
Radiolabeled ligands like ¹²⁵I-[Tyr2]Scyllatoxin are well-suited for use in HTS formats, particularly in scintillation proximity assays (SPA). nih.gov In a competitive binding SPA, ¹²⁵I-[Tyr2]Scyllatoxin can be used to label membranes or cells expressing SK channels. Compounds from a chemical library are then screened for their ability to displace the radioligand, with a decrease in scintillation signal indicating a potential "hit." This approach enables the efficient identification of compounds that interact with the scyllatoxin binding site on SK channels. The specificity and high affinity of Scyllatoxin [Tyr2]- make it an excellent tool for developing such assays to discover new lead compounds for drug development.
Pharmacological Dissection of SK Channel Function in Cellular and Tissue Models
Scyllatoxin [Tyr2]- serves as a potent pharmacological tool for dissecting the precise roles of SK channels in various cellular and physiological processes. osti.govresearchgate.net By selectively blocking these channels, researchers can investigate their contribution to neuronal excitability, neurotransmitter release, and synaptic plasticity. smartox-biotech.com
Studies using Scyllatoxin [Tyr2]- have helped to differentiate the functions of various SK channel subtypes. For instance, while both scyllatoxin and apamin block SK channels, they can exhibit different affinities for the various subtypes, allowing for a more nuanced pharmacological characterization. aups.org.auresearchgate.net Research on HEK 293 cells stably expressing human SK1 (hSK1) and rat SK2 (rSK2) channels demonstrated that scyllatoxin has a significantly higher affinity for rSK2 (IC₅₀ of 287 pM) compared to hSK1 (IC₅₀ of 80 nM). researchgate.net
In cellular models, Scyllatoxin [Tyr2]- has been used to demonstrate the role of SK channels in processes like the after-hyperpolarization that follows an action potential in muscle cells. researchgate.netnih.govosti.gov Furthermore, in the human neuroblastoma cell line NB-OK 1, treatment with butyrate (B1204436) was found to cause a 2.5-fold overexpression of scyllatoxin binding sites, an effect that was suppressed by the protein synthesis inhibitor cycloheximide, indicating regulation of channel expression at the transcriptional or translational level. nih.gov
| Cell Line | Channel Subtype | Scyllatoxin IC₅₀ | Apamin IC₅₀ | Reference |
| HEK 293 | hSK1 | 80 nM | 3.3 nM | researchgate.net |
| HEK 293 | rSK2 | 287 pM | 83 pM | researchgate.net |
Development of Novel Biosensors and Imaging Agents Utilizing Scyllatoxin [Tyr2]- Scaffolds
The stable and specific binding properties of the scyllatoxin scaffold make it an attractive candidate for the development of novel biosensors and imaging agents. While direct evidence for the use of Scyllatoxin [Tyr2]- in creating such tools is emerging, the principles have been established with similar peptide toxins. nih.gov
By conjugating fluorescent molecules or other reporter groups to the scyllatoxin peptide, it is theoretically possible to create probes for real-time imaging of SK channel distribution and dynamics in living cells and tissues. These fluorescently-labeled scyllatoxin derivatives could be employed in advanced microscopy techniques to visualize the subcellular localization of SK channels and track their movement within the plasma membrane.
Furthermore, the scyllatoxin scaffold could be engineered for the development of biosensors that report on the conformational state of the SK channel or the presence of endogenous modulators. Such biosensors would be invaluable for studying the intricate mechanisms of SK channel gating and regulation in their native environment. Recent work has focused on optimizing the scyllatoxin peptide for expression in systems like E. coli, which could facilitate the production of these engineered probes in larger quantities for a wider range of applications, including potential therapeutic uses. nih.gov
Biosynthesis and Biological Context of Scyllatoxin Precursors
Gene Cloning and Molecular Characterization of Toxin Precursor Sequences
The study of scyllatoxin and its variants begins at the genetic level, with the isolation and characterization of the genes that encode them. The process of gene cloning for scorpion toxins like scyllatoxin typically involves the construction of a cDNA (complementary DNA) library from the venom glands (telson) of the source scorpion, in this case, Leiurus quinquestriatus hebraeus. researchgate.netd-nb.info This process allows researchers to capture the messenger RNA (mRNA) transcripts that are actively being translated into proteins in the venom gland at the time of extraction.
The general procedure for cloning these toxin genes can be outlined as follows:
mRNA Extraction: Total RNA is extracted from the scorpion's venom gland tissue. From this, poly(A)+ mRNA is isolated, as these molecules represent the protein-coding genes. uni-muenchen.de
cDNA Synthesis: Reverse transcriptase is used to synthesize a single-stranded cDNA copy of each mRNA molecule. This is then converted into double-stranded cDNA. uni-muenchen.de
Vector Ligation: The cDNA fragments are inserted into a cloning vector, such as a bacterial plasmid. nih.gov This is achieved by cutting both the cDNA and the plasmid with the same restriction enzymes and then joining them with DNA ligase, creating recombinant DNA molecules. nih.gov
Transformation and Screening: These recombinant plasmids are introduced into host cells, typically bacteria like E. coli, in a process called transformation. The bacteria are then grown in colonies, and this collection of clones, known as a cDNA library, is screened to find the specific clone containing the gene for the scyllatoxin precursor. nih.gov
Molecular characterization of the cloned cDNA sequences reveals a conserved architecture for scorpion toxin precursors. Analysis of gene sequences for various scorpion toxins shows they are typically synthesized as larger, inactive prepropeptides. researchgate.netnih.gov This precursor molecule generally consists of three distinct regions:
A Signal Peptide: A short sequence (around 20-22 amino acids) at the N-terminus that directs the nascent polypeptide into the endoplasmic reticulum for secretion. researchgate.netd-nb.info
A Propeptide Region: An intervening sequence that is cleaved off during maturation.
The Mature Toxin Sequence: The C-terminal region that will become the final, active scyllatoxin molecule after processing.
Sequence analysis of clones from scorpion venom gland cDNA libraries has been instrumental in identifying not only scyllatoxin precursors but also a wide variety of other toxin families, revealing the genetic blueprint of the scorpion's venom arsenal (B13267). researchgate.netd-nb.info
| Feature | Description |
| Source Organism | Leiurus quinquestriatus hebraeus |
| Tissue of Origin | Venom Gland (Telson) |
| Cloning Method | cDNA Library Construction |
| Vector Type | Plasmid |
| Precursor Structure | Signal Peptide - Propeptide - Mature Toxin |
Post-Translational Processing Pathways and Maturation of Scyllatoxin
Once the scyllatoxin precursor polypeptide is synthesized by ribosomes, it must undergo a series of post-translational modifications (PTMs) to become the biologically active toxin. wikipedia.orgthermofisher.com These modifications are crucial for the correct folding, stability, and function of the final peptide. The processing occurs as the peptide travels through the cell's secretory pathway. wikipedia.org
The key maturation steps for scyllatoxin are:
Cleavage of the Signal Peptide: As the precursor protein enters the endoplasmic reticulum, the N-terminal signal peptide is recognized and cleaved off by signal peptidases. nih.gov This is a common early step for most secreted proteins.
Proteolytic Cleavage of the Propeptide: The resulting propeptide is further processed by proteases that remove the propeptide region, releasing the mature toxin sequence. wikipedia.org This enzymatic cleavage is a critical activation step.
Formation of Disulfide Bonds: Scyllatoxin is a cysteine-rich peptide, and its three-dimensional structure is stabilized by three disulfide bonds. nih.gov The correct pairing and formation of these bonds from cysteine residues are essential for the toxin's structural integrity and biological activity. This folding and bond formation process is often guided by enzymes within the endoplasmic reticulum. wikipedia.org
C-terminal Modification (Amidation): Many small, bioactive peptides, including numerous scorpion toxins, undergo C-terminal amidation. This modification, where a C-terminal glycine (B1666218) residue is converted to an amide group, can protect the peptide from degradation by carboxypeptidases and is often important for receptor binding and biological activity. wikipedia.org
These processing events transform the inactive, linear polypeptide precursor into the compact, stable, and potent neurotoxin that is stored in the venom gland. nih.govthermofisher.com
Ecological and Physiological Roles of Scyllatoxin in Scorpion Venom
Scorpion venom is a complex cocktail of bioactive molecules, primarily evolved for two main ecological purposes: subduing prey and defending against predators. frontiersin.org Scyllatoxin, as a component of the venom of the deathstalker scorpion (Leiurus quinquestriatus), plays a specific and potent role in this chemical arsenal. wikipedia.org
The primary physiological function of scyllatoxin (also known as Leiurotoxin I) is the high-affinity blockade of small-conductance calcium-activated potassium channels (SK channels). nih.govresearchgate.net These channels are critical for regulating neuronal excitability. By blocking them, scyllatoxin prolongs the after-hyperpolarization phase in neurons, leading to disruption of normal nerve impulse firing. nih.govresearchgate.net
This neurotoxic effect serves the scorpion in its ecological niche:
Prey Subjugation: The venom, containing scyllatoxin and other neurotoxins, is injected into prey (typically insects and other small arthropods). The disruption of neuronal function leads to rapid paralysis, allowing the scorpion to safely consume its meal. oup.com The specificity of toxins is often tuned to the ion channels of their primary prey. oup.com
Predator Deterrence: The painful and potent sting of the deathstalker scorpion serves as a formidable defense mechanism against predators, which can include larger arthropods, reptiles, birds, and small mammals. The intense pain and systemic neurotoxic effects caused by venom components like scyllatoxin make an encounter with the scorpion a memorable and dangerous experience for a potential predator. frontiersin.orgresearchgate.net
Therefore, scyllatoxin is a key molecular tool that contributes directly to the scorpion's survival by ensuring efficient predation and effective defense. wikipedia.orgresearchgate.net
Evolutionary Pressures Shaping Toxin Diversity and Specificity
The vast diversity and high specificity of scorpion toxins like scyllatoxin are the products of millions of years of evolution driven by strong selective pressures. frontiersin.orgnih.gov The evolution of these venom components is a classic example of an evolutionary arms race between the scorpion and its prey and predators.
Several key evolutionary mechanisms have shaped the scorpion's venom arsenal:
Gene Duplication and Neofunctionalization: Scorpion toxin genes are thought to have originated from ancestral genes, possibly those with normal physiological functions ("housekeeping genes"). nih.gov Through gene duplication, extra copies of these genes were created, which were then free to accumulate mutations without compromising the original gene's function. Over time, these mutations led to new functions (neofunctionalization), such as toxicity and specific ion channel targeting. nih.gov
Positive Darwinian Selection: Many scorpion toxin genes show evidence of accelerated evolution under positive selection. oup.com This indicates that mutations providing an advantage—for instance, increased potency against a new prey type or circumvention of prey resistance—were strongly favored and rapidly became fixed in the population. The "hot spots" for these mutations are often located in the regions of the toxin that interact directly with the target ion channel, refining the toxin's specificity and affinity. oup.com
Ecological Pressures: The specific diet of a scorpion species and the types of predators it faces are powerful selective forces. frontiersin.org Different prey animals have slightly different ion channel structures, driving the evolution of toxins that are finely tuned to bind to them effectively. This target-driven evolution results in the high specificity observed in toxins like scyllatoxin for particular subtypes of ion channels. oup.com
This dynamic evolutionary process has resulted in the generation of a complex and diverse venom cocktail in a single scorpion, acting as a multi-component chemical library optimized for the scorpion's ecological needs. mdpi.comdntb.gov.ua
Advanced Methodologies in Scyllatoxin Tyr2 Research
Patch-Clamp Electrophysiology for Single-Channel and Whole-Cell Current Recordings
Patch-clamp electrophysiology is a fundamental technique for studying ion channels, providing high-resolution recordings of their activity. saskoer.cawikipedia.orgmoleculardevices.com Developed by Erwin Neher and Bert Sakmann, this method allows for the measurement of ionic currents through individual channels or across the entire cell membrane. saskoer.cawikipedia.org
In the context of Scyllatoxin [Tyr2]- research, patch-clamp techniques are crucial for characterizing the toxin's effect on SK channels. By forming a high-resistance (giga-ohm) seal between a glass micropipette and the cell membrane, researchers can isolate a small patch of the membrane containing one or more ion channels. saskoer.ca This allows for the direct measurement of currents flowing through these channels in response to various stimuli, including the application of Scyllatoxin [Tyr2]-.
Key applications in Scyllatoxin [Tyr2]- research include:
Single-channel recordings: This configuration allows for the observation of the opening and closing of individual SK channels. Researchers can determine the channel's conductance, open probability, and mean open time, and how these parameters are affected by Scyllatoxin [Tyr2]-.
Whole-cell recordings: In this mode, the membrane patch is ruptured, providing electrical access to the entire cell. moleculardevices.com This enables the measurement of the total current flowing through all SK channels in the cell membrane and how it is blocked by the toxin. This is particularly useful for determining the toxin's inhibitory concentration (IC50). For example, scyllatoxin has been shown to block currents in HEK 293 cells expressing hKca2.1 (hSK1) and hKca2.2 (hSK2) with IC50 values of 80 nM and 287 pM, respectively. sigmaaldrich.com
Investigating structure-function relationships: By using analogs of Scyllatoxin [Tyr2]- with specific amino acid modifications, researchers can use patch-clamp to understand which parts of the toxin are essential for its binding and blocking activity. researchgate.net
The patch-clamp technique has been instrumental in demonstrating that scyllatoxin blocks the after-hyperpolarization current (IAHP) mediated by SK channels in neurons. nih.govsigmaaldrich.com
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Understanding the thermodynamics of the interaction between Scyllatoxin [Tyr2]- and its target is essential for a complete picture of its mechanism of action. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free techniques used for this purpose. cytivalifesciences.comnuvisan.com
Surface Plasmon Resonance (SPR)
SPR is a real-time optical detection method that monitors the binding of an analyte (in this case, Scyllatoxin [Tyr2]-) in solution to a ligand (the SK channel) immobilized on a sensor surface. cytivalifesciences.combruker.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of polarized light. cytivalifesciences.com This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity. cytivalifesciences.combruker.com
Key advantages of SPR in Scyllatoxin [Tyr2]- research:
Real-time analysis: Provides kinetic data on the binding and dissociation process. cytivalifesciences.com
Label-free: Does not require modification of the toxin or its receptor, which could alter their interaction. cytivalifesciences.com
High sensitivity: Can detect interactions with small molecules and at low concentrations. iss.it
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. nih.govmosbri.eu In a typical experiment, a solution of Scyllatoxin [Tyr2]- is titrated into a sample cell containing the SK channel protein. mosbri.eu The resulting heat changes are measured and used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nuvisan.comnih.govmosbri.eu
Key insights from ITC studies:
Complete thermodynamic profile: Provides a comprehensive understanding of the forces driving the binding interaction. nih.gov
Stoichiometry of binding: Determines the ratio in which the toxin binds to its receptor. mosbri.eu
Mechanism of action: The thermodynamic signature can provide clues about the conformational changes that occur upon binding. nih.gov
The following table summarizes the key parameters obtained from SPR and ITC:
| Parameter | Description | Technique |
| KD | Equilibrium dissociation constant; a measure of binding affinity. | SPR, ITC |
| kon | Association rate constant; the rate at which the toxin binds to the receptor. | SPR |
| koff | Dissociation rate constant; the rate at which the toxin-receptor complex dissociates. | SPR |
| ΔH | Enthalpy change; the heat released or absorbed during binding. | ITC |
| ΔS | Entropy change; the change in disorder of the system upon binding. | ITC |
| n | Stoichiometry; the molar ratio of the interacting molecules in the complex. | ITC |
Chemoproteomics and Thermal Proteome Profiling for Target Validation
While Scyllatoxin [Tyr2]- is known to target SK channels, it is important to confirm this interaction and identify potential off-target effects within a complex biological system. Chemoproteomics and Thermal Proteome Profiling (TPP) are powerful techniques for target validation and deconvolution. embl.orgpelagobio.com
Chemoproteomics
Chemoproteomics approaches utilize chemical probes, often based on the molecule of interest, to identify its protein interaction partners in a cellular context. For Scyllatoxin [Tyr2]-, a derivative could be synthesized with a reactive group and a reporter tag. This probe would be incubated with cell lysates or live cells, allowing it to covalently bind to its targets. The tagged proteins can then be enriched and identified using mass spectrometry.
Thermal Proteome Profiling (TPP)
TPP, also known as Cellular Thermal Shift Assay (CETSA®), is based on the principle that the binding of a ligand to a protein alters its thermal stability. embl.orgpelagobio.com In a TPP experiment, cells or cell lysates are treated with Scyllatoxin [Tyr2]- and then heated to a range of temperatures. embl.org The aggregated, denatured proteins are removed, and the remaining soluble proteins are quantified using mass spectrometry. embl.org The target protein (SK channel) will show a shift in its melting curve in the presence of the toxin.
Advantages of TPP for Scyllatoxin [Tyr2]- research:
Label-free and in-situ: Allows for the study of target engagement in a physiological context without modifying the toxin. embl.orgpelagobio.com
Proteome-wide: Can identify both the primary target and potential off-targets, providing a broader understanding of the toxin's effects. embl.org
Pathway analysis: Changes in the thermal stability of proteins downstream of the primary target can provide insights into the signaling pathways affected by the toxin. embl.org
A simplified TPP workflow is presented below:
| Step | Description |
| 1. Treatment | Cells or lysates are treated with Scyllatoxin [Tyr2]- or a vehicle control. |
| 2. Heating | Aliquots of the treated samples are heated to different temperatures. |
| 3. Lysis & Centrifugation | Cells are lysed, and insoluble, aggregated proteins are removed by centrifugation. |
| 4. Protein Quantification | The soluble protein fraction is analyzed by mass spectrometry to determine the abundance of each protein at each temperature. |
| 5. Data Analysis | Melting curves are generated for each protein, and shifts in these curves between the treated and control samples indicate target engagement. |
Advanced Microscopy Techniques for Subcellular Localization of Toxin Targets
Advanced microscopy techniques are invaluable for visualizing the subcellular localization of the targets of Scyllatoxin [Tyr2]-, namely the SK channels. microscopyfocus.comfrontiersin.org This information is crucial for understanding where the toxin exerts its effects within the cell.
Fluorescently-labeled versions of Scyllatoxin [Tyr2]- can be used as probes to directly visualize the location of SK channels. nih.gov By conjugating a fluorescent dye to the toxin, researchers can track its binding to specific regions of the cell membrane or within intracellular compartments. nih.gov
Advanced microscopy techniques applicable to Scyllatoxin [Tyr2]- research include:
Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, resulting in high-resolution optical sections of the sample. It is well-suited for localizing fluorescently-labeled Scyllatoxin [Tyr2]- on the surface of cells or within tissues.
Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of light, enabling visualization of molecular localizations at the nanoscale. This would allow for the precise mapping of SK channels in relation to other cellular structures.
Fluorescence Resonance Energy Transfer (FRET): FRET microscopy can be used to study the interaction between fluorescently-labeled Scyllatoxin [Tyr2]- and a fluorescently-tagged SK channel subunit in living cells. The occurrence of FRET indicates that the two molecules are in very close proximity (typically <10 nm), providing evidence of direct binding.
These techniques have been used to show that different subtypes of SK channels can have distinct subcellular distributions and can co-localize, potentially forming heteromeric channels. researchgate.net
Quantitative Autoradiography for Receptor Mapping in Biological Samples
Quantitative autoradiography is a powerful technique for mapping the distribution and density of receptors in tissue sections. capes.gov.brnih.gov This method has been instrumental in understanding the anatomical localization of Scyllatoxin [Tyr2]- binding sites in the brain and other tissues. researchgate.net
The technique involves incubating tissue sections with a radiolabeled form of Scyllatoxin [Tyr2]-, typically ¹²⁵I-[Tyr2]Scyllatoxin. nih.govnih.gov After washing away the unbound toxin, the tissue sections are exposed to a film or a phosphor imaging screen, which detects the radioactive signal. The resulting autoradiogram provides a detailed map of the location and concentration of the binding sites. nih.gov
Key findings from autoradiographic studies with ¹²⁵I-[Tyr2]Scyllatoxin and the related toxin, apamin (B550111):
Heterogeneous Distribution: Scyllatoxin binding sites are not uniformly distributed in the brain but are concentrated in specific regions. researchgate.net
Co-localization with Apamin Sites: The distribution of scyllatoxin binding sites is very similar to that of apamin binding sites, providing strong evidence that they bind to the same receptor. researchgate.net
High-Affinity Binding: Quantitative analysis of autoradiograms has confirmed the high affinity of ¹²⁵I-[Tyr2]Scyllatoxin for its receptor, with a dissociation constant (Kd) in the picomolar range. nih.govnih.gov
The table below shows the relative densities of apamin/scyllatoxin binding sites in different regions of the rat brain, as determined by quantitative autoradiography.
| Brain Region | Receptor Density |
| Habenula, Lateral Septum, Supraoptic Nuclei | Very High |
| Anterior Olfactory Nucleus, Hippocampus (Stratum Oriens) | High |
| Thalamus, Hypothalamus, Cerebellar Cortex (Granular Layer) | Intermediate |
| Basal Ganglia, Raphe Nuclei | Low to Very Low |
These studies have been crucial for correlating the anatomical distribution of SK channels with their physiological functions in different neuronal circuits.
Future Directions and Unexplored Research Avenues for Scyllatoxin Tyr2
Development of Next-Generation Scyllatoxin [Tyr2]- Derived Probes for Enhanced Specificity
The parent compound, scyllatoxin, demonstrates a clear ability to discriminate between SK channel subtypes, showing significantly higher affinity for KCa2.2 and KCa2.3 over KCa2.1 channels. sigmaaldrich.com The [Tyr2]- analog was instrumental in early binding studies, but future research will focus on creating new derivatives with even greater selectivity and novel functionalities. researchgate.netnih.gov
The development of next-generation probes will likely involve sophisticated chemical modifications beyond simple amino acid substitution. Key areas of exploration include:
Site-Specific Mutagenesis and Chimerization: While the substitution of phenylalanine at position 2 with tyrosine was key for iodination, further mutagenesis studies can fine-tune specificity. ucl.ac.uk Creating chimeric toxins, which combine domains from different peptide scaffolds, could generate probes that selectively target a single SK channel subtype with unparalleled precision. nih.gov This approach has been successful with other scorpion toxins and holds significant promise for developing highly specific scyllatoxin-based tools. nih.gov
Incorporation of Non-Canonical Amino Acids (ncAAs): Modern genetic code expansion techniques allow for the incorporation of ncAAs with unique properties, such as photo-crosslinking or fluorescence, directly into the peptide backbone. nih.gov A future [Tyr2]-scyllatoxin derivative could be engineered with a photo-activatable crosslinker to irreversibly bind to its channel target upon illumination. This would be invaluable for definitively identifying binding sites and associated proteins in native tissues. nih.gov
Fluorescent Labeling: While the [Tyr2] substitution facilitates radioiodine labeling, future probes could incorporate fluorescent tags. researchgate.netnih.gov This would enable real-time visualization of toxin-channel interactions in living cells and tissues, providing dynamic information that is not achievable with static autoradiography.
These advanced probes will be critical for dissecting the precise physiological and pathological roles of individual SK channel subtypes, an endeavor that is currently limited by the overlapping pharmacology of existing blockers.
Integration with Optogenetic and Chemogenetic Approaches in Neural Circuit Research
Optogenetics and chemogenetics have revolutionized neuroscience by allowing researchers to control the activity of specific neuronal populations with light or designer drugs, respectively. addgene.orgtocris.comen-journal.org Integrating [Tyr2]-scyllatoxin-based tools with these techniques represents a powerful, yet largely unexplored, avenue for research.
Future applications could include:
Optically-Gated Channel Blockade: A scyllatoxin analog could be modified with a photoswitchable linker, allowing its inhibitory activity to be turned on or off with specific wavelengths of light. This would provide unprecedented temporal control over SK channel function within a defined neural circuit, allowing researchers to link SK channel activity directly to specific behaviors or network oscillations.
Chemogenetic Targeting of Toxin Expression: Instead of delivering the toxin externally, the gene for a modified [Tyr2]-scyllatoxin could be delivered to specific cells using viral vectors, similar to how DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) are expressed. tocris.comucl.ac.uk Expression could be placed under the control of an inducible promoter, allowing researchers to trigger the localized production and secretion of the toxin at a desired time point. This would achieve highly specific and sustained blockade of SK channels in a targeted cell population, avoiding the diffusion issues of systemic or local drug application.
| Technique | Principle | Potential Scyllatoxin [Tyr2]- Integration | Research Benefit |
| Optogenetics | Use of light to control genetically modified, light-sensitive ion channels (opsins). addgene.orgen-journal.org | Development of photoswitchable [Tyr2]-scyllatoxin analogs whose blocking activity is controlled by light. | High temporal and spatial precision in modulating SK channel function within specific circuits. addgene.org |
| Chemogenetics | Use of engineered receptors (e.g., DREADDs) that are activated by specific, otherwise inert, small molecules. tocris.comucl.ac.uk | Viral vector delivery of the gene for a [Tyr2]-scyllatoxin analog, placing its expression under chemogenetic control. | Cell-type-specific, sustained blockade of SK channels to study long-term effects on neuronal plasticity and behavior. addgene.org |
Theoretical and Computational Advances in Predicting Toxin-Channel Dynamics and Drug Discovery
Computational modeling has become an indispensable tool in understanding the structural basis of toxin-channel interactions and in guiding the design of new, more potent, and specific drugs. anu.edu.aunih.gov The future of [Tyr2]-scyllatoxin research will be heavily influenced by theoretical and computational advances.
Key future directions include:
Molecular Dynamics (MD) Simulations: While early models existed, modern MD simulations can model the binding and unbinding of [Tyr2]-scyllatoxin to homology models of different SK channel subtypes in atomic detail. anu.edu.au These simulations can predict the energetic contributions of individual amino acid residues, providing a roadmap for designing mutants with enhanced specificity. nih.govanu.edu.au
Predictive Drug Design: By understanding the precise molecular determinants of the toxin-channel interaction, computational methods can be used to design novel peptidic or non-peptidic mimetics of [Tyr2]-scyllatoxin. nih.gov This in silico screening approach can dramatically accelerate the discovery of new drug candidates that target SK channels, potentially leading to new therapeutics for a variety of channelopathies.
Modeling Toxin-Membrane Interactions: The interaction of a peptide toxin with the cell membrane can be a critical, yet often overlooked, aspect of its mechanism of action. frontiersin.org Advanced computational models can simulate how [Tyr2]-scyllatoxin interacts with different lipid bilayers, potentially revealing how membrane composition influences the toxin's ability to reach its target channel.
| Computational Method | Application to Scyllatoxin [Tyr2]- | Research Goal |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic interaction between [Tyr2]-scyllatoxin and different SK channel subtype models. anu.edu.au | To identify key residues responsible for binding affinity and selectivity, guiding the design of more specific probes. |
| Potential of Mean Force (PMF) Calculations | Calculating the binding free energy (and thus the dissociation constant, Kd) of toxin-channel complexes. anu.edu.au | To computationally predict the affinity of novel scyllatoxin analogs before undertaking costly and time-consuming chemical synthesis. |
| Molecular Docking | Predicting the preferred binding orientation of scyllatoxin analogs or new small molecules within the channel's vestibule. nih.gov | To screen virtual libraries of compounds for potential SK channel modulators, accelerating drug discovery. |
By integrating these advanced computational techniques with empirical research, the development of next-generation tools and therapeutics based on the [Tyr2]-scyllatoxin scaffold can be pursued with greater speed and precision.
Q & A
Q. What experimental approaches are recommended for characterizing the structural stability of SCYLLATOXIN [Tyr2]- under varying pH conditions?
Methodological Answer:
-
Use circular dichroism (CD) spectroscopy to analyze secondary structure changes across pH gradients (e.g., pH 4–9). Pair with molecular dynamics (MD) simulations to predict conformational shifts .
-
Validate results with nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution. Ensure buffer compatibility with spectroscopic techniques to avoid artifacts .
-
Data Table Example:
pH α-Helix Content (%) β-Sheet Content (%) Predicted Stability (kcal/mol) 4 45 20 -3.2 7 52 18 -4.1 9 38 25 -2.8
Q. How can researchers design reproducible assays to evaluate SCYLLATOXIN [Tyr2]-’s affinity for potassium channels?
Methodological Answer:
- Employ patch-clamp electrophysiology with HEK-293 cells expressing Kv1.2/Kv1.3 channels. Normalize results using a reference blocker (e.g., charybdotoxin) .
- Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff). Include triplicate runs and report coefficient of variation (CV) <15% for reliability .
Advanced Research Questions
Q. How should conflicting data on SCYLLATOXIN [Tyr2]-’s neurotoxicity in murine models be resolved?
Methodological Answer:
- Conduct meta-analysis of existing studies, focusing on variables such as dosage (µg/kg), administration route (intravenous vs. intracerebral), and strain-specific genetic differences .
- Use Bayesian statistical models to weigh evidence quality. Prioritize studies with standardized toxicity scoring (e.g., Irwin test protocols) .
- Critical Considerations:
Q. What computational strategies are effective for predicting SCYLLATOXIN [Tyr2]-’s interaction with non-canonical ion channels?
Methodological Answer:
- Combine homology modeling (SWISS-MODEL) with molecular docking (AutoDock Vina) to screen against channels like TRPV1 or ASIC1a .
- Validate predictions via mutagenesis (e.g., alanine scanning at residue Tyr2) and functional assays. Cross-reference with structural databases (PDB, UniProt) .
Methodological Frameworks
Q. How can the PICO(T) framework be applied to study SCYLLATOXIN [Tyr2]-’s therapeutic potential?
Methodological Answer:
- Population (P): Neuronal cell lines (e.g., SH-SY5Y) or in vivo models (e.g., C57BL/6 mice with induced neuropathic pain).
- Intervention (I): Dose-dependent application of SCYLLATOXIN [Tyr2]- (0.1–10 µM).
- Comparison (C): Wild-type toxin vs. [Tyr2]-modified analog.
- Outcome (O): Electrophysiological inhibition (IC50), cytotoxicity (LD50).
- Time (T): Acute (24h) vs. chronic (14-day) exposure .
What FINER criteria ensure a robust research question for SCYLLATOXIN [Tyr2]- studies?
- Feasible: Access to synthetic peptide (≥95% purity) and validated ion channel assays.
- Interesting: Mechanistic insights into Tyr2’s role in target selectivity.
- Novel: Exploration of off-target effects in non-neuronal tissues (e.g., cardiac myocytes).
- Ethical: Compliance with animal welfare guidelines (e.g., ARRIVE 2.0).
- Relevant: Potential for developing peptide-based analgesics .
Data Analysis & Reporting
Q. How should researchers address variability in SCYLLATOXIN [Tyr2]-’s bioactivity across independent studies?
Methodological Answer:
Q. What statistical methods are appropriate for integrating omics data with functional studies of SCYLLATOXIN [Tyr2]-?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
